Diethyl 4,4-difluoroheptanedioate
Description
Overview of Dicarboxylate Esters as Synthetic Intermediates
Dicarboxylate esters are versatile building blocks in organic synthesis. Their two ester functionalities can be chemically manipulated independently or together to create a wide array of more complex structures. They serve as key starting materials for the synthesis of polymers, particularly polyesters, through polycondensation reactions. rsc.org Furthermore, dicarboxylate esters can be converted into other functional groups such as diols, diamines, and diacids, making them valuable precursors for the synthesis of hybrid molecules and macrocycles. The presence of the ester groups also allows for various carbon-carbon bond-forming reactions, expanding their utility as synthetic intermediates. nih.govacs.org
Positioning Diethyl 4,4-difluoroheptanedioate within the Scope of Fluorinated Dicarboxylates
This compound, with its geminal difluoro group at the 4-position of a seven-carbon dicarboxylate backbone, represents a unique intersection of these two important classes of compounds. The presence of the CF2 group is expected to significantly influence the compound's properties compared to its non-fluorinated analog, diethyl pimelate. The strong electron-withdrawing nature of the two fluorine atoms can affect the reactivity of the adjacent methylene (B1212753) groups and the ester functionalities. While specific research on this compound is limited in publicly available literature, its structure suggests potential as a specialized monomer for the synthesis of fluorinated polyesters or as a unique building block in the synthesis of novel fluorinated bioactive molecules. The gem-difluoro group can act as a bioisostere for a carbonyl or ether group, a common strategy in medicinal chemistry to improve a drug candidate's properties. nih.gov
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 22515-16-8 |
| Molecular Formula | C11H18F2O4 |
| Molecular Weight | 252.26 g/mol |
| Alternative Name | Diethyl 4,4-difluoropimelate |
| Boiling Point | 108°C at 3 mmHg |
Data sourced from publicly available chemical supplier information.
Synthesis and Characterization
Detailed, peer-reviewed synthetic procedures for this compound are not widely reported. However, based on general principles of organic synthesis, a plausible route would involve the difluorination of the corresponding keto-diester, diethyl 4-oxoheptanedioate.
Potential Synthetic Routes
The transformation of a ketone to a geminal difluoride is a known reaction in organofluorine chemistry. Several reagents have been developed for this purpose, including diethylaminosulfur trifluoride (DAST) and its more stable analogs. thieme.de Another approach could be the direct fluorination of the enolate of the keto-diester using an electrophilic fluorinating agent. beilstein-journals.org
The synthesis of related gem-difluoro compounds has been achieved through various methods, such as the addition of carboxylic acids to gem-difluoroalkenes, though this would require a different starting material. nih.govacs.orgacs.org
Spectroscopic Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would confirm the presence of the ethyl ester groups and the different methylene protons in the aliphatic chain.
¹³C NMR spectroscopy would show characteristic signals for the ester carbonyls, the carbon bearing the two fluorine atoms (with a characteristic splitting pattern due to C-F coupling), and the other carbons in the molecule.
¹⁹F NMR spectroscopy would provide a definitive signal for the geminal difluoro group, which is a key characteristic of the molecule.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation pattern, which would be influenced by the presence of the fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester groups and C-F stretching vibrations.
Applications in Chemical Research
Although specific, documented applications of this compound are scarce in the literature, its structure suggests potential uses in several areas of chemical research.
Use as a Synthetic Intermediate
As a difunctional molecule, this compound could serve as a valuable intermediate for the synthesis of more complex fluorinated molecules. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to other functional groups. The presence of the gem-difluoro group could impart unique properties to the final products, making it a potentially interesting building block for medicinal chemistry and materials science. For instance, it could be used to introduce a fluorinated seven-carbon chain into a larger molecule.
Potential in Polymer Chemistry
One of the most logical applications for a difunctional monomer like this compound is in polymer synthesis. It could be used in polycondensation reactions with diols to produce fluorinated polyesters. rsc.org The incorporation of the gem-difluoro group into the polymer backbone could enhance the material's thermal stability, chemical resistance, and modify its surface properties, such as hydrophobicity. Research on the synthesis of fluorinated polyesters from other fluorinated diesters suggests that such materials can have unique and desirable properties. researchgate.netrsc.org
Research Findings and Future Outlook
Currently, there is a notable lack of published research specifically detailing the synthesis, properties, and applications of this compound. The information available is largely confined to chemical supplier catalogs.
The future study of this compound could be a fruitful area of research. A thorough investigation into efficient and scalable synthetic routes is a necessary first step. Following this, a detailed characterization of its physical and chemical properties would be essential.
Exploration of its use in polymer chemistry, particularly in the synthesis of novel fluorinated polyesters, could lead to the development of new materials with advanced properties. Furthermore, its potential as a building block for the synthesis of fluorinated analogs of biologically active molecules presents an interesting avenue for medicinal chemistry research. The unique combination of a geminal difluoro group within a dicarboxylate framework positions this compound as a compound with untapped potential waiting to be explored by the scientific community.
Structure
2D Structure
Properties
IUPAC Name |
diethyl 4,4-difluoroheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBBVMKXUPPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437580 | |
| Record name | Diethyl 4,4-difluoroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-16-8 | |
| Record name | Diethyl 4,4-difluoroheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Diethyl 4,4 Difluoroheptanedioate Reactions
Reaction Mechanism Elucidation in Fluorination Processes
The synthesis of Diethyl 4,4-difluoroheptanedioate typically proceeds from its non-fluorinated precursor, Diethyl 4-oxoheptanedioate. nih.govchemsrc.comsigmaaldrich.comchemicalbook.com The key transformation is the replacement of the keto group with a gem-difluoro moiety. This is commonly achieved using a deoxofluorinating agent.
One of the most common methods for such transformations is the use of sulfur tetrafluoride (SF₄) or its more manageable liquid equivalent, (diethylamino)sulfur trifluoride (DAST). The generally accepted mechanism for deoxofluorination of ketones with these reagents involves several steps. Initially, the carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of the fluorinating agent. This is followed by the elimination of a fluoride (B91410) ion, which then attacks the carbonyl carbon. A series of subsequent elimination and substitution steps, driven by the formation of a stable thionyl fluoride or related sulfur-oxygen species, results in the formation of the gem-difluoride.
Another important class of reactions for introducing fluorine involves the electrophilic fluorination of a precursor like a β-keto ester. Current time information in Bangalore, IN.mdpi.com While Diethyl 4-oxoheptanedioate is not a β-keto ester, the principles of electrophilic fluorination are relevant to understanding C-F bond formation. In these reactions, an enol or enolate form of the carbonyl compound attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. researchgate.net The reaction of an enolate with an electrophilic fluorinating agent is typically a direct nucleophilic attack on the fluorine atom.
A proposed mechanistic pathway for the "electrophilic" fluorination of a 1,3-dicarbonyl compound involves the in situ formation of a reactive species like (difluoroiodo)benzene from a hypervalent iodine compound and hydrogen fluoride. mdpi.com This species then reacts with the enol form of the dicarbonyl compound, leading to the fluorinated product. mdpi.com
| Fluorinating Agent | Precursor Type | General Reaction |
| Sulfur Tetrafluoride (SF₄) | Ketones | Deoxofluorination |
| (Diethylamino)sulfur trifluoride (DAST) | Ketones, Alcohols | Deoxofluorination |
| N-Fluorobenzenesulfonimide (NFSI) | β-Keto esters, Enolates | Electrophilic Fluorination |
| Selectfluor® | β-Keto esters, Enolates | Electrophilic Fluorination |
Role of Radical Intermediates in this compound Synthesis
While ionic pathways are common in fluorination reactions, the involvement of radical intermediates cannot be discounted, particularly under certain reaction conditions or with specific reagents. The synthesis of gem-difluoro compounds can, in some instances, proceed through radical mechanisms. chemrxiv.org
For example, photoredox catalysis can be employed to generate radical species that lead to fluorinated products. In one reported strategy, electron-transfer photocatalysis triggers the cleavage of a C-Cl bond in chlorodifluoroacetic anhydride, generating a gem-difluoro carboxy radical. chemrxiv.org This radical can then participate in various transformations to yield gem-difluorinated compounds. chemrxiv.org
Furthermore, the activation of strong C-F bonds can occur via radical intermediates. A method involving a diaminoalkyl radical, generated under visible light irradiation, has been shown to cleave C-F bonds in trifluoroacetic esters through a single-electron reduction coupled with fluoride transfer. nih.gov While not a direct synthesis of this compound, this demonstrates the feasibility of radical pathways in the chemistry of fluorinated esters.
The (phenylsulfonyl)difluoromethyl group can be introduced into molecules via nucleophilic, electrophilic, and radical pathways. cas.cn This highlights the diverse reactivity of difluoromethyl moieties and suggests that radical pathways could potentially be involved in either the synthesis or subsequent reactions of this compound, for instance, through the generation of a radical at the C-4 position under specific conditions.
Nucleophilic and Electrophilic Reactivity Profiles of this compound Derivatives
The presence of two strongly electron-withdrawing fluorine atoms at the C-4 position significantly influences the reactivity of this compound. This electronic effect is transmitted through the carbon chain and impacts the reactivity of the two ester functional groups.
Nucleophilic Reactivity:
The carbon atoms of the ester carbonyls in this compound are electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com Reactions such as hydrolysis, transesterification, and amidation are expected to occur at these sites. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxy leaving group. youtube.com
The reactivity of esters towards nucleophiles is well-documented. kinampark.com Strong nucleophiles like Grignard reagents or organolithium compounds will typically add twice to the ester carbonyl, leading to the formation of tertiary alcohols after an aqueous workup. youtube.com Weaker nucleophiles, such as amines or other alcohols (in transesterification), will lead to the corresponding amides or new esters. youtube.com
Electrophilic Reactivity:
The protons on the carbon atoms adjacent to the CF₂ group (at C-3 and C-5) are expected to be more acidic than in the non-fluorinated analogue due to the inductive effect of the fluorine atoms. This enhanced acidity makes these positions susceptible to deprotonation by a suitable base, generating a carbanion. This carbanion can then react with various electrophiles. However, the stability of such an intermediate would need to be considered, as β-fluoride elimination could be a competing pathway. acs.org
The difluoromethylene group itself is generally not considered electrophilic. However, certain reagents have been developed to act as electrophilic difluoromethylating agents, though these are typically sulfonium (B1226848) salts or similar species where the CF₂H group is attached to a good leaving group. researchgate.netnih.gov The CF₂ group in this compound is unlikely to react directly with nucleophiles.
| Reaction Type | Reagent Type | Potential Product |
| Nucleophilic Acyl Substitution | Strong Nucleophiles (e.g., Grignard) | Tertiary Alcohols |
| Nucleophilic Acyl Substitution | Weaker Nucleophiles (e.g., Amines) | Amides |
| Reaction at α-carbon | Strong Base followed by Electrophile | α-Substituted derivatives |
Kinetic Studies of Reactions Involving this compound Precursors or Derivatives
Specific kinetic data for reactions involving this compound are not widely available in the public domain. However, kinetic studies of related reactions, such as the fluorination of β-keto esters and the hydrolysis of other esters, can provide valuable insights into the factors that would likely govern the reaction rates.
Kinetic studies on the electrophilic fluorination of steroidal enol acetates have shown that the reaction proceeds cleanly with good conversion rates. rsc.org The stereochemical outcome of such fluorinations can be influenced by the choice of fluorinating agent and reaction conditions. rsc.org For instance, the ratio of α and β isomers can be dependent on the fluorinating agent used. rsc.org Furthermore, the epimerization of the less stable isomer to the more stable one can be acid-catalyzed, and kinetic studies have shed light on the rates of these processes. rsc.org
The enantioselective fluorination of β-keto esters has been achieved with high yields and enantioselectivities using chiral metal complexes as catalysts. Current time information in Bangalore, IN.nih.gov The reaction times can be significantly reduced, for example, by using a ball mill, indicating that mechanical activation can influence the reaction kinetics. Current time information in Bangalore, IN.
The rate of nucleophilic substitution at the ester carbonyls would be influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. The Brønsted-type plot for the reaction of various nucleophiles with phosphate (B84403) esters, for example, can reveal whether the mechanism is concerted or stepwise. nih.gov Similar studies on this compound would be necessary to elucidate the precise mechanisms of its nucleophilic substitution reactions. The electron-withdrawing nature of the CF₂ group is expected to increase the electrophilicity of the carbonyl carbons and thus enhance the rate of nucleophilic attack compared to its non-fluorinated counterpart.
Spectroscopic Characterization Techniques in Research on Diethyl 4,4 Difluoroheptanedioate
Advanced Spectroscopic Methods for Structural Elucidation
The precise architecture of Diethyl 4,4-difluoroheptanedioate necessitates the use of sophisticated analytical techniques for its complete characterization. The following subsections describe the principles and expected outcomes of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon and proton framework, as well as the environment of the fluorine atoms.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The ethyl group protons would appear as a quartet for the methylene (B1212753) group (-CH₂-) adjacent to the oxygen and a triplet for the terminal methyl group (-CH₃), due to spin-spin coupling. The protons on the carbon chain attached to the carbonyl groups and the difluorinated carbon would exhibit more complex splitting patterns due to coupling with each other and potentially with the fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbons of the ester groups would appear at the downfield end of the spectrum (typically 170-185 ppm). nist.gov The carbon atom bonded to the two fluorine atoms (C4) would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The other carbon atoms in the heptanedioate (B1236134) chain and the ethyl groups would have distinct chemical shifts.
¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. scirp.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal would likely be a triplet due to coupling with the adjacent methylene protons. The chemical shift would be indicative of the gem-difluoroalkyl environment.
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹H (CH₃) | ~1.2 | Triplet | J(H,H) |
| ¹H (CH₂O) | ~4.1 | Quartet | J(H,H) |
| ¹H (CH₂ adjacent to C=O) | ~2.5 | Multiplet | J(H,H) |
| ¹H (CH₂ adjacent to CF₂) | ~2.1 | Multiplet (triplet of triplets) | J(H,H), J(H,F) |
| ¹³C (C=O) | ~172 | Singlet | - |
| ¹³C (CF₂) | ~120 | Triplet | ¹J(C,F) |
| ¹³C (CH₂O) | ~61 | Singlet | - |
| ¹³C (CH₂ adjacent to C=O) | ~30 | Singlet | - |
| ¹³C (CH₂ adjacent to CF₂) | ~35 | Triplet | ²J(C,F) |
| ¹³C (CH₃) | ~14 | Singlet | - |
| ¹⁹F | Dependent on reference | Triplet | ³J(F,H) |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR spectrometer used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₈F₂O₄), the molecular weight is 252.26 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 252. Fragmentation patterns would likely involve the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and cleavage of the carbon chain. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
Expected Fragmentation Pattern in Mass Spectrometry:
| Ion | m/z | Description |
| [C₁₁H₁₈F₂O₄]⁺ | 252 | Molecular Ion |
| [C₉H₁₃F₂O₃]⁺ | 207 | Loss of -OCH₂CH₃ |
| [C₉H₁₄F₂O₂]⁺ | 192 | Loss of -COOCH₂CH₃ |
| [C₄H₄F₂O]⁺ | 105 | Cleavage at C3-C4 bond |
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically found around 1735-1750 cm⁻¹. The C-F stretching vibrations would appear in the region of 1100-1000 cm⁻¹, and C-O stretching bands would also be present.
Raman spectroscopy would also show the C=O stretching vibration, although it is typically weaker than in the IR spectrum. The C-C backbone and C-H stretching and bending vibrations would also be observable.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch | 2850-3000 | IR, Raman |
| C=O stretch | 1735-1750 | IR (strong), Raman (moderate) |
| C-O stretch | 1150-1250 | IR, Raman |
| C-F stretch | 1000-1100 | IR (strong) |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS would provide information on the carbon, oxygen, and fluorine environments. The C 1s spectrum would be complex, with distinct peaks for the carbons in the ester groups (C=O and C-O), the aliphatic chain, and the carbon bonded to fluorine (C-F). The F 1s spectrum would show a single peak, characteristic of the C-F bond. The O 1s spectrum would show peaks corresponding to the carbonyl (C=O) and ether (C-O) oxygens.
Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR)
Magic Angle Spinning (MAS) NMR is a solid-state NMR technique used to improve the spectral resolution of solids by spinning the sample at a specific angle to the main magnetic field. bioregistry.io For a compound like this compound, which may be a solid or a viscous oil at room temperature, MAS NMR could provide high-resolution ¹³C and ¹⁹F spectra in the solid state. bioregistry.io This would be particularly useful for studying its conformation and packing in the solid form. nist.gov
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a technique used for obtaining IR spectra of powdered or rough-surfaced solid samples. If this compound is analyzed as a solid, DRIFTS would be a suitable method to obtain its infrared spectrum without the need for sample preparation like creating a KBr pellet. The resulting spectrum would be comparable to a standard transmission IR spectrum, revealing the characteristic vibrational modes of the molecule.
Multi-Spectroscopic Analytical Approaches
The comprehensive characterization of novel compounds like this compound relies on the synergistic use of multiple spectroscopic techniques. This multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a detailed and robust analysis.
In the context of this compound, researchers would typically employ a suite of these spectroscopic methods to verify its synthesis and purity. While extensive, peer-reviewed studies detailing a full multi-spectroscopic analysis of this specific compound are not widely available in the public domain, we can infer the expected analytical approach and data based on the known structure and the principles of spectroscopic interpretation for analogous fluorinated diesters.
A detailed investigation would involve acquiring ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The ¹H and ¹³C NMR would confirm the presence and connectivity of the ethyl ester groups and the heptanedioate backbone. Crucially, ¹⁹F NMR would provide direct evidence of the fluorine atoms at the C4 position. Infrared spectroscopy would be used to identify the characteristic functional groups, most notably the carbonyl (C=O) stretch of the ester and the carbon-fluorine (C-F) bonds. Finally, high-resolution mass spectrometry would determine the precise molecular weight and provide fragmentation patterns consistent with the proposed structure, further corroborating the compound's identity.
The subsequent sections will present the theoretical and expected spectroscopic data for this compound, based on established chemical principles and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be conducted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl groups and the methylene protons of the heptanedioate chain. The ethyl groups would present as a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), resulting from spin-spin coupling. The methylene protons on the carbon chain (at C2, C3, C5, and C6) would exhibit more complex splitting patterns due to coupling with each other and, importantly, with the fluorine atoms at the C4 position.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OCH₂CH₃ | ~4.1 | Quartet (q) |
| -OCH₂CH ₃ | ~1.2 | Triplet (t) |
| -CH ₂-C(F₂)- | ~2.2 | Triplet of triplets (tt) |
Note: The chemical shifts and multiplicities are estimations and can vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule. The presence of the two fluorine atoms at C4 will cause the signal for this carbon to appear as a triplet due to C-F coupling. The adjacent carbons (C3 and C5) will also show coupling to the fluorine atoms, appearing as triplets.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O | ~170 |
| -OC H₂CH₃ | ~62 |
| C 4 (CF₂) | ~120 (triplet) |
| C 3/C5 | ~35 (triplet) |
| C 2/C6 | ~30 |
Note: Chemical shifts are approximate and subject to experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be from the carbonyl group of the ester and the carbon-fluorine bonds.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1735-1750 | Strong |
| C-F | 1000-1200 | Strong |
| C-O (Ester) | 1150-1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 252.26. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Expected Mass Spectrometry Data
| Ion | m/z (expected) |
|---|---|
| [C₁₁H₁₈F₂O₄]⁺ | 252.12 |
| [M - OCH₂CH₃]⁺ | 207.08 |
Computational Chemistry and Theoretical Modeling of Diethyl 4,4 Difluoroheptanedioate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to understand the electronic distribution and energy levels within a molecule. For Diethyl 4,4-difluoroheptanedioate, Density Functional Theory (DFT) would be a common and effective method.
Methodology:
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Method: A functional such as B3LYP or M06-2X would be chosen. The M06-2X functional is often well-suited for systems with non-covalent interactions.
Basis Set: A basis set like 6-311+G(d,p) or a larger one from the correlation-consistent family (e.g., aug-cc-pVTZ) would be used to accurately describe the electron distribution, especially around the electronegative fluorine and oxygen atoms.
Calculated Properties: From these calculations, a variety of electronic properties of this compound could be determined. These properties are crucial for understanding its stability and reactivity.
| Calculated Property | Description | Hypothetical Application to this compound |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability. | The energy of the HOMO would indicate the molecule's ability to donate electrons, while the LUMO's energy would relate to its ability to accept electrons. The gem-difluoro group is expected to lower the energy of both orbitals. |
| Electron Density and Electrostatic Potential (ESP) Map | These visualize the distribution of charge in the molecule. The ESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | An ESP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the fluorine atoms, and positive potential (blue) around the hydrogen atoms of the ethyl and methylene (B1212753) groups. |
| Mulliken or Natural Bond Orbital (NBO) Charges | These methods assign partial charges to each atom in the molecule. | NBO analysis would quantify the charge distribution, showing significant negative charges on the fluorine and oxygen atoms and a positive charge on the carbon atom bonded to the two fluorine atoms (C4). |
| Dipole Moment | This is a measure of the overall polarity of the molecule. | Due to the presence of the highly electronegative fluorine and oxygen atoms, this compound is expected to have a significant molecular dipole moment. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the movement of atoms in a molecule over time, providing insights into its flexibility and preferred shapes (conformations).
Methodology:
Force Field: A classical force field such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) would be parameterized for the molecule.
Software: AMBER, GROMACS, or NAMD.
Simulation Conditions: The molecule would be simulated in a solvent box (e.g., water or a non-polar solvent like hexane) at a specific temperature and pressure (e.g., 300 K and 1 atm) for a duration of nanoseconds to microseconds.
Analysis of Results: The trajectory from the MD simulation would be analyzed to understand the conformational landscape of this compound.
| Analysis Type | Description | Expected Findings for this compound |
| Dihedral Angle Distribution | The simulation would reveal the preferred rotation around the single bonds in the heptanedioate (B1236134) chain. | The flexible ethyl and propyl chains would exhibit multiple rotational isomers (rotamers). The bulky and polar gem-difluoro group at the C4 position would likely create specific steric and electrostatic interactions that influence the overall shape of the carbon backbone, potentially favoring folded or extended conformations. |
| Root Mean Square Deviation (RMSD) | This measures how much the molecule's structure changes over time, indicating its flexibility. | The RMSD of the carbon backbone would be monitored to see if the molecule settles into stable conformational states. |
| Radial Distribution Functions (RDFs) | If simulated in a solvent, RDFs would show the probability of finding solvent molecules at a certain distance from different atoms of the solute. | RDFs would reveal how solvent molecules arrange around the polar ester and difluoro groups versus the non-polar alkyl parts of the molecule. |
Computational Modeling of Reactivity and Reaction Pathways
Computational methods can predict how and where a molecule is likely to react. This involves modeling potential chemical transformations.
Methodology:
Transition State Searching: Quantum chemical methods (like DFT) can be used to locate the transition state structures for potential reactions, such as hydrolysis of the ester groups.
Reaction Coordinate Scanning: The energy of the system is calculated as a specific bond is broken or formed, to map out the energy profile of a reaction.
Predicted Reactivity:
Hydrolysis: The most common reaction for an ester is hydrolysis. Calculations could determine the activation energy for both acid- and base-catalyzed hydrolysis. The electron-withdrawing effect of the gem-difluoro group at the C4 position would likely influence the reactivity of the ester groups at C1 and C7.
Nucleophilic Attack: The electrostatic potential map would identify the most likely sites for nucleophilic attack. For this compound, these would be the carbonyl carbons of the ester groups.
Radical Reactions: The bond dissociation energies (BDEs) for the C-H bonds could be calculated to predict the most likely site for radical abstraction.
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
While no specific biological activity is established for this compound, computational SAR approaches could be used to predict potential activities or properties based on its structure.
Methodology:
Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated.
QSAR Modeling: If this molecule were part of a larger dataset of compounds with known activity (e.g., toxicity, environmental persistence, or a specific biological effect), a Quantitative Structure-Activity Relationship (QSAR) model could be built. This involves creating a statistical model that correlates the descriptors with the observed activity.
Predicted Properties:
Physicochemical Properties: Models can predict properties like boiling point, vapor pressure, and water solubility.
Toxicological Endpoints: QSAR models are often used to predict potential toxicity, such as mutagenicity or carcinogenicity, by identifying structural alerts within the molecule.
Environmental Fate: Models can predict properties related to environmental persistence, such as biodegradability or potential for bioaccumulation. For fluorinated compounds, persistence is often a key area of investigation.
Applications of Diethyl 4,4 Difluoroheptanedioate in Advanced Chemical Research
Role in Medicinal Chemistry and Pharmaceutical Synthesis
The introduction of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery to modulate various properties such as metabolic stability, bioavailability, and binding affinity. However, the specific role of Diethyl 4,4-difluoroheptanedioate as a key building block in the development of pharmaceuticals is not documented in the available scientific literature.
Intermediate for AMPA Receptor Function Enhancing Sulfonamide Derivatives
No specific synthetic pathways have been identified that utilize this compound as an intermediate in the creation of sulfonamide derivatives that enhance the function of AMPA receptors. Research in the field of AMPA receptor modulators is extensive, but this particular difluorinated ester is not cited as a precursor in published studies.
Design and Synthesis of Novel Therapeutic Agents
The design and synthesis of novel therapeutic agents often involve the use of unique fluorinated building blocks. However, there is no available research that details the incorporation of this compound into new therapeutic agents.
Exploration of Bioactive Fluorinated Compounds
The exploration of bioactive fluorinated compounds is a significant area of research. Nevertheless, studies specifically detailing the use of this compound as a starting material for the synthesis of new bioactive molecules are not present in the current body of scientific literature.
Contributions to Materials Science
Fluorinated polymers are known for their desirable properties, including chemical inertness, thermal stability, and low surface energy. The synthesis of these materials often relies on fluorinated monomers. However, the specific contributions of this compound to this field are not documented.
Precursor for Fluorinated Polyesters and Polyamides
The synthesis of fluorinated polyesters and polyamides is an active area of materials science research. However, no literature is available that describes the use of this compound as a monomer in the polycondensation reactions required to form these polymers.
Synthesis of Advanced Fluoropolymer Materials
The development of advanced fluoropolymer materials is crucial for a variety of high-performance applications. There is currently no evidence in the scientific literature to suggest that this compound is utilized as a monomer or precursor in the synthesis of such materials.
Potential in Metal-Organic Frameworks (MOFs) Ligand Design (by analogy to other dicarboxylates)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Dicarboxylates are a common and versatile class of organic linkers used in the synthesis of MOFs due to their ability to bridge metal centers and form robust, porous architectures. While there is no specific research detailing the use of this compound as a ligand in MOF synthesis, its structural features suggest it could be a promising candidate by analogy to other dicarboxylate ligands.
The carboxylate groups at both ends of the this compound molecule can coordinate to metal ions, forming extended networks. The gem-difluoro group in the backbone of the molecule can introduce several advantageous properties to the resulting MOF:
Increased Hydrophobicity: The presence of fluorine atoms can enhance the hydrophobicity of the MOF pores, which could be beneficial for applications such as the separation of hydrocarbons from water.
Modified Pore Chemistry: The electronegative fluorine atoms can alter the electronic environment within the pores, potentially influencing the adsorption and catalytic properties of the MOF.
Structural Diversity: The flexibility of the seven-carbon chain and the presence of the difluoro group could lead to the formation of novel MOF topologies with unique pore shapes and sizes.
The synthesis of MOFs using dicarboxylate ligands is well-established. Typically, a salt of the desired metal is reacted with the dicarboxylic acid or its ester under solvothermal conditions. The choice of solvent, temperature, and the metal-to-ligand ratio can influence the final structure of the MOF. By analogy, this compound could be hydrolyzed to its corresponding dicarboxylic acid and then used in similar synthetic procedures to create novel fluorinated MOFs.
Table 1: Comparison of Dicarboxylate Ligands Used in MOF Synthesis
| Ligand | Chemical Formula | Resulting MOF Properties |
| Terephthalic acid | C8H6O4 | High thermal stability, large surface area (e.g., in MOF-5) |
| 2,5-Furandicarboxylic acid | C6H4O5 | Bio-based, potential for functionalization |
| Adipic acid | C6H10O4 | Flexible frameworks |
| 4,4-Difluoroheptanedioic acid (from this compound) | C7H10F2O4 | Potentially enhanced hydrophobicity and modified pore chemistry |
Development of Agrochemicals
The introduction of fluorine atoms into organic molecules is a widely used strategy in the development of new agrochemicals, as it can significantly enhance their biological activity, metabolic stability, and lipophilicity. The gem-difluoroalkyl motif, present in this compound, is a key structural feature in a number of successful agrochemicals.
While there are no commercially available agrochemicals that are directly synthesized from this compound, its structure suggests its potential as a building block for the synthesis of novel active ingredients. The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage, allowing for the modification of existing agrochemical scaffolds to improve their properties.
For instance, research has shown that gem-difluorovinyl compounds can exhibit insecticidal and acaricidal activity. researchgate.net The proposed mode of action for some of these compounds involves the inhibition of fatty acid β-oxidation in insects. researchgate.net this compound could potentially be chemically modified to incorporate a vinyl group or other functionalities necessary for biological activity.
Furthermore, fluorinated sulfonamides have been shown to be effective as herbicides, fungicides, and pesticides. nih.gov The synthesis of such compounds could potentially start from this compound. The ester groups can be converted to amides, and further chemical transformations could lead to the desired sulfonamide derivatives. The presence of the difluoro group in the backbone could lead to compounds with improved efficacy and a more favorable environmental profile.
Utilization in Fine Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, with two ester groups, and the presence of the gem-difluoro group make it a versatile building block for introducing fluorine into a variety of chemical structures.
One documented application of this compound is in the synthesis of sulfonamide derivatives. A patent describes a process where this compound is used as a starting material in a multi-step synthesis to produce a novel sulfonamide compound with potential pharmaceutical applications. The synthesis involves the cyclization of the difluorinated heptanedioate (B1236134) derivative to form a key intermediate.
The ester functionalities of this compound can undergo a range of chemical transformations, including:
Reduction: The ester groups can be reduced to alcohols, providing access to difluorinated diols.
Amidation: Reaction with amines can yield difluorinated amides and polyamides. mdpi.comcjps.orgresearchgate.net
Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used in further reactions.
Cyclization: Intramolecular reactions can lead to the formation of fluorinated cyclic compounds.
These transformations open up pathways to a wide array of fluorinated fine chemicals that may find applications in materials science, pharmaceuticals, and other specialty chemical industries. The presence of the gem-difluoro group in these molecules is often critical for achieving the desired properties and performance.
Table 2: Key Chemical Transformations of this compound
| Reaction | Reagents | Product Class | Potential Applications |
| Reduction | LiAlH4, NaBH4 | Difluorinated diols | Monomers for polyesters and polyurethanes |
| Amidation | Amines | Difluorinated amides/polyamides | High-performance polymers |
| Hydrolysis | NaOH, H2O | Difluorinated dicarboxylic acid | Ligand for MOFs, monomer for polyesters |
| Cyclization | Base or acid catalysis | Fluorinated cyclic compounds | Pharmaceutical intermediates |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The viability of diethyl 4,4-difluoroheptanedioate as a widely used chemical intermediate hinges on the development of sustainable and efficient synthetic methodologies. Current research efforts are anticipated to move away from classical fluorination techniques that may employ harsh reagents or produce significant waste streams. Future synthetic routes will likely focus on atom economy, reduced energy consumption, and the use of environmentally benign reagents.
Key areas of development include:
Minimizing Protecting Group Chemistry: The use of protecting groups, while effective, adds steps to a synthetic sequence and generates waste. Future syntheses will aim for more direct fluorination of unprotected or minimally protected precursors.
Renewable Feedstocks: Exploration into the synthesis of the heptanedioate (B1236134) backbone from renewable resources, such as biomass-derived platform chemicals, will be a critical step towards a greener production process.
A comparative analysis of potential synthetic improvements is outlined below:
| Metric | Current Synthetic Route (Hypothetical) | Future Sustainable Route (Projected) |
| Starting Material | Petroleum-based | Biomass-derived |
| Fluorinating Agent | Harsh, corrosive agents | Milder, recyclable agents |
| Solvent Usage | High-volume chlorinated solvents | Solvent-free or green solvents (e.g., ionic liquids) |
| Energy Consumption | High temperature and pressure | Lower energy, potentially photochemically driven |
| Atom Economy | Moderate | High |
Exploration of Novel Catalytic Systems for Fluorination
The introduction of the two fluorine atoms onto the heptanedioate backbone is the most critical step in the synthesis of this compound. The development of novel catalytic systems for this transformation is a major research frontier. Transition-metal catalysis and organocatalysis are expected to play pivotal roles in achieving higher efficiency, selectivity, and safety.
Future research in this area will likely focus on:
Late-Stage Fluorination: Catalytic methods that allow for the introduction of fluorine atoms at a late stage in the synthesis of more complex molecules derived from the heptanedioate scaffold.
Enantioselective Fluorination: For applications where chirality is important, the development of catalytic systems that can introduce fluorine atoms in an enantioselective manner will be highly valuable, although not directly applicable to the achiral this compound itself, this could be relevant for its derivatives.
Earth-Abundant Metal Catalysts: A shift from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on more abundant and less toxic metals (e.g., iron, copper) is a key trend in sustainable chemistry.
| Catalyst Type | Potential Advantages for Difluorination | Research Focus |
| Transition-Metal Catalysts | High reactivity and selectivity. | Development of ligands to control regioselectivity. |
| Organocatalysts | Metal-free, lower toxicity, and often milder reaction conditions. | Design of new chiral catalysts for asymmetric fluorination. |
| Photoredox Catalysis | Utilizes visible light to drive reactions under mild conditions. | Combining with other catalytic cycles for novel transformations. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for energetic or hazardous reactions often associated with fluorination. Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions.
The integration of these technologies for the synthesis of this compound would involve:
Microreactor Technology: The use of microreactors can improve heat and mass transfer, leading to higher yields and purities. The small reaction volumes also enhance safety.
Real-time Reaction Monitoring: The incorporation of in-line analytical techniques (e.g., IR, NMR spectroscopy) into a flow setup allows for real-time monitoring and optimization of reaction parameters.
Machine Learning-Assisted Optimization: Automated platforms can perform numerous experiments under varying conditions, with machine learning algorithms used to identify the optimal synthetic protocol rapidly.
Advanced Characterization of Intermediates and Reaction Pathways
A deep understanding of the reaction mechanism, including the identification and characterization of transient intermediates, is crucial for optimizing the synthesis of this compound. Future research will employ a suite of advanced spectroscopic and computational techniques to elucidate these pathways.
Key methodologies will include:
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide snapshots of the reacting mixture, helping to identify key intermediates and understand their kinetics.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be used to model reaction profiles, predict transition state geometries, and rationalize observed selectivities.
Isotopic Labeling Studies: The use of isotopically labeled reagents (e.g., ¹⁸F) can help to trace the path of the fluorine atoms throughout the reaction mechanism.
Expanding the Scope of Derivatization for Diverse Applications
This compound is a platform molecule, and its true value lies in its potential to be converted into a wide array of other useful compounds. Future research will focus on expanding the portfolio of derivatives and exploring their applications in various fields.
Potential derivatization strategies and their applications include:
Polymer Chemistry: The corresponding diol, obtained by reduction of the diester, could serve as a monomer for the synthesis of fluorinated polyesters or polyurethanes with unique properties such as thermal stability and chemical resistance.
Agrochemicals and Pharmaceuticals: The difluoromethylene group is a key pharmacophore. The diacid or other derivatives could be incorporated into bioactive molecules to enhance their metabolic stability and binding affinity.
Advanced Materials: The unique electronic properties conferred by the gem-difluoro group could be exploited in the design of new liquid crystals, lubricants, or dielectric materials.
| Derivative | Synthetic Transformation | Potential Application Area |
| 4,4-Difluoroheptanedioic acid | Hydrolysis of the ester groups | Monomer for polyamides and polyesters |
| 4,4-Difluoroheptane-1,7-diol | Reduction of the ester groups | Monomer for polyurethanes and polyesters |
| Diamide derivatives | Amidation of the ester groups | Precursors to specialty polymers, potential biologically active molecules |
Multi-disciplinary Research Collaborations for Translational Impact
Realizing the full potential of this compound will require a departure from siloed research efforts. Strong collaborations between different scientific disciplines will be essential for translating fundamental chemical discoveries into real-world applications.
Key collaborations will include:
Chemists and Materials Scientists: To design and synthesize novel polymers and materials with tailored properties based on the difluorinated building block.
Chemists and Biologists/Pharmacologists: To explore the potential of derivatives in drug discovery and agrochemical development.
Chemical Engineers and Chemists: To scale up sustainable and efficient synthetic processes from the laboratory to an industrial scale.
Such collaborations will create a synergistic environment where the challenges and opportunities associated with this compound can be addressed from multiple perspectives, accelerating the pace of innovation and maximizing its translational impact.
Q & A
Advanced Research Question
- DFT Calculations : Model the electron-withdrawing effect of fluorine on adjacent carbons using Gaussian or ORCA. Fluorine’s electronegativity reduces electron density at C4, directing nucleophilic attacks to alternative sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Complementary Validation : Cross-reference computational results with experimental data (e.g., crystallographic bond lengths from SHELXL refinements) .
What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?
Basic Research Question
Primary Route : Esterification of 4,4-difluoroheptanedioic acid with ethanol under acid catalysis (e.g., H₂SO₄).
| Parameter | Optimization Strategy |
|---|---|
| Temperature | 60–80°C to balance reaction rate vs. side-product formation. |
| Solvent | Toluene with a Dean-Stark trap for azeotropic water removal. |
| Catalyst Loading | 1–5 mol% H₂SO₄; excess acid risks decomposition. |
Advanced Note : For fluorinated precursors, consider electrochemical fluorination or Balz-Schiemann reactions, as seen in related difluoro esters .
How does the presence of two fluorine atoms at the 4-position influence the ester's conformational flexibility and intermolecular interactions in crystal structures?
Advanced Research Question
- Steric Effects : The small atomic radius of fluorine allows tighter packing compared to bulkier substituents.
- Electrostatic Interactions : Fluorine’s high electronegativity may engage in weak C-F···H-C or F···F contacts, stabilizing crystal lattices.
- Validation : Use SHELXTL to refine X-ray data and identify non-covalent interactions .
What strategies can mitigate competing side reactions during nucleophilic substitution at the fluorinated carbons?
Advanced Research Question
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to polarize C-F bonds for SN2 pathways.
- Temperature Control : Maintain ≤0°C to suppress elimination (E2) side reactions.
- Nucleophile Strength : Employ strong nucleophiles (e.g., Grignard reagents) to overcome fluorine’s poor leaving-group ability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
